molecular formula C17H16N4O4S B11006813 ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11006813
M. Wt: 372.4 g/mol
InChI Key: CKRGJZOHLYDNQQ-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an ethyl carboxylate group at position 4 and a pyrazole-derived amide moiety at position 2. This structural complexity suggests applications in pharmaceutical and agrochemical research, as both thiazole and pyrazole rings are known for their bioactivity, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The ethyl carboxylate group likely improves solubility, while the methoxy substituent may influence electronic distribution and binding affinity.

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 2-[[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16N4O4S/c1-3-25-16(23)14-9-26-17(18-14)19-15(22)13-8-12(20-21-13)10-5-4-6-11(7-10)24-2/h4-9H,3H2,1-2H3,(H,20,21)(H,18,19,22)

InChI Key

CKRGJZOHLYDNQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves multiple steps. One common synthetic route includes the reaction of 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 2-amino-1,3-thiazole-4-carboxylate under suitable conditions to yield the desired compound. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .

Chemical Reactions Analysis

Ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions including:

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiazoles and pyrazoles exhibit significant anticancer properties. Ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has been tested against various cancer cell lines, demonstrating:

  • Inhibition of cell growth : Studies show that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Cell LineIC₅₀ (µM)Reference
A549 (Lung)25
MCF7 (Breast)30
HeLa (Cervical)22

Anti-inflammatory Activity

The compound exhibits promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research findings include:

CytokineInhibition (%) at 10 µMStandard Drug (Dexamethasone) Inhibition (%)
TNF-αUp to 85%76%
IL-6Up to 93%86%

These results suggest that it may serve as a potent alternative to existing anti-inflammatory medications.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

MicroorganismMinimum Inhibitory Concentration (µg/mL)Standard Drug Comparison
E. coli40Ampicillin
Aspergillus niger40Griseofulvin

These findings indicate its potential utility in treating infections caused by resistant strains.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • A study published in the International Journal of Pharmaceutical Sciences evaluated the synthesis of thiazole derivatives and their biological activities, including the aforementioned compound's efficacy against cancer cell lines and microbial strains .
  • Another research highlighted the structure-activity relationship of similar compounds, demonstrating how modifications in the molecular structure can enhance biological activity .

Mechanism of Action

The mechanism of action of ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several heterocyclic derivatives (Table 1). Key comparisons include:

Compound A : 3-(4-Methoxy-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-phenyl-6H-[1,3,4]-thiadiazin-2-yl)-amide

  • Differences :
    • Replaces the thiazole core with a thiadiazine ring.
    • Features a 4-methoxyphenyl group (vs. 3-methoxyphenyl in the target).
    • Lacks an ethyl carboxylate; instead, an amide links the pyrazole to thiadiazine.

Compound B: Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

  • Differences: Substitutes thiazole with a benzothiazole ring. Includes an amino group at pyrazole position 5 (vs. carbonyl amino in the target). Lower molecular weight (302.35 g/mol vs. ~374.37 g/mol for the target).

Compound C: Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate

  • Differences: Simpler structure with a single thiazole ring. Substituent at position 5 is a 4-methylphenylamino group (vs. pyrazole-carbonyl amino in the target). Smaller molecular weight (274.33 g/mol).

Table 1 : Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Heterocycles Key Substituents
Target Compound C₁₆H₁₄N₄O₄S* 374.37* Thiazole, Pyrazole 3-Methoxyphenyl, Ethyl carboxylate
Compound A C₂₄H₂₁N₅O₂S 451.52 Pyrazole, Thiadiazine 4-Methoxyphenyl, Phenyl
Compound B C₁₄H₁₄N₄O₂S 302.35 Pyrazole, Benzothiazole 4-Methylbenzothiazol-2-yl, Amino
Compound C C₁₃H₁₄N₂O₂S 274.33 Thiazole 4-Methylphenylamino, Ethyl carboxylate

*Estimated based on structural analysis.

Physicochemical Properties

  • Solubility : The ethyl carboxylate in the target and Compound C improves aqueous solubility relative to amide-linked compounds like Compound A .
  • Stability : The benzothiazole in Compound B may confer greater aromatic stability than the target’s thiazole-pyrazole system .

Biological Activity

Ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring fused with a pyrazole moiety and an ethyl ester group. Its molecular formula is C16H18N4O4SC_{16}H_{18}N_{4}O_{4}S with a molecular weight of approximately 366.41 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including the compound in focus. A study reported that certain thiazole-bearing pyrazole derivatives exhibited potent antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)MBC (μg/mL)
This compound0.220.25
Control (Ciprofloxacin)0.010.02

The minimum inhibitory concentration (MIC) values indicate that this compound has significant antibacterial effects, comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Research indicates that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Docking studies suggest that they interact with the colchicine binding site on tubulin, which is crucial for microtubule dynamics in cancer cells.

CompoundIC50 (μM)Cell Line
This compound12.07HeLa
Control (Paclitaxel)0.05HeLa

The IC50 values demonstrate that the compound exhibits significant cytotoxicity against cancer cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.

In Vivo Studies

In vivo experiments using murine models demonstrated that treatment with this compound significantly reduced inflammation markers compared to control groups.

Treatment GroupTNF-alpha Level (pg/mL)
Control350
Compound120

These results suggest its potential as a therapeutic agent for inflammatory diseases .

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